Pontin reptin inhibitor

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pontin (also known as RUVBL1) and Reptin (also known as RUVBL2) are highly conserved ATPases of the AAA+ (ATPases Associated with various cellular Activities) superfamily . They are implicated in various biological processes crucial for oncogenesis . Their overexpression has been observed in multiple human cancers .

Molecular Structure Analysis

Pontin and Reptin form a hetero-dodecamer, which is a double ring structure . They belong to the AAA+ superfamily, characterized by having the conserved Walker A and Walker B motifs, which are involved in ATP binding and hydrolysis .

Chemical Reactions Analysis

Pontin and Reptin are involved in various cellular processes. In the nucleus, they participate in the TIP60 and INO80 complexes important for chromatin remodeling . They modulate the transcriptional activities of proto-oncogenes such as MYC and β-catenin . They also associate with proteins involved in DNA damage repair .

科学的研究の応用

Cancer Research and Therapy

Pontin inhibitors have been studied for their role in cancer therapy due to their involvement in cell proliferation and survival. Research has shown that Pontin is a key regulator in the cell cycle, and its inhibition can affect the growth of cancer cells, such as gliomas . Additionally, Pontin and Reptin are known to contribute to resistance against apoptotic cell death in hepatocellular carcinoma (HCC) cells .

Transcriptional Regulation

These proteins play a significant role in transcriptional regulation by remodeling chromatin, which is crucial for controlling gene expression. This has implications for understanding gene regulation mechanisms and developing treatments for diseases caused by dysregulated gene expression .

DNA Damage Signaling and Repair

Pontin inhibitors are relevant in the study of DNA damage response and repair pathways. By affecting these pathways, they can be used to explore the cellular responses to DNA damage and the maintenance of genomic stability .

Assembly of Macromolecular Complexes

The role of Pontin in the assembly of macromolecular complexes is another area of interest. This function is vital for various cellular processes, including those related to protein synthesis and degradation .

Cell Cycle and Mitotic Progression

Investigating the effects of Pontin inhibition on cell cycle regulation and mitotic progression can provide insights into the development of new cancer treatments, as these processes are often dysregulated in cancer cells .

Cellular Motility

Pontin inhibitors can also be used to study cellular motility, which is important for understanding cell migration and invasion, particularly in the context of cancer metastasis .

作用機序

Target of Action

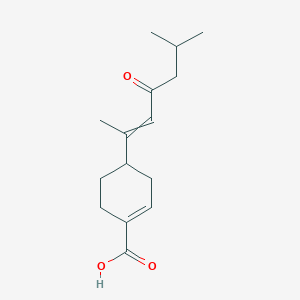

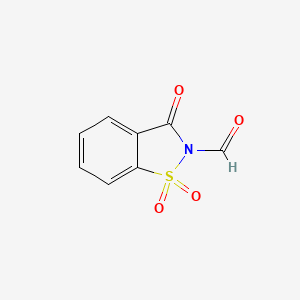

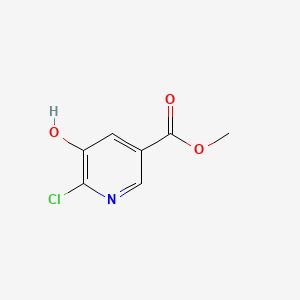

The primary targets of the Pontin Reptin inhibitor, also known as 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide, are the ATPases Pontin (RUVBL1) and Reptin (RUVBL2) . These proteins belong to the AAA+ (ATPases Associated with various cellular Activities) superfamily . They are implicated in various biological processes crucial for oncogenesis .

Mode of Action

The Pontin Reptin inhibitor interacts with its targets, leading to changes in their function. Pontin and Reptin are involved in the regulation of gene transcription, chromatin remodeling, DNA damage sensing and repair, and the assembly of protein and ribonucleoprotein complexes . They modulate the transcriptional activities of proto-oncogenes such as MYC and β-catenin . The inhibitor likely disrupts these interactions, thereby affecting the functions of Pontin and Reptin.

Biochemical Pathways

The biochemical pathways affected by the Pontin Reptin inhibitor are primarily related to cell cycle progression and RNA processing . Pontin and Reptin are functionally enriched in these pathways . They interact with E2F1 and amplify the E2F1 transcription response in an ATPase domain-dependent manner . The inhibitor may disrupt these interactions, leading to altered expression of multiple genes .

Result of Action

The result of the Pontin Reptin inhibitor’s action at the molecular and cellular level is the disruption of the normal functions of Pontin and Reptin. This includes changes in cell cycle progression, RNA processing, and the transcriptional activities of certain proto-oncogenes . These changes could potentially lead to the inhibition of oncogenesis.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClFN4O5/c1-6-38-22-13-20(29)19(28)12-18(22)25(35)30-16-27(2,3)14-23(34)31-24-21(15-37-5)32(4)33(26(24)36)17-10-8-7-9-11-17/h7-13H,6,14-16H2,1-5H3,(H,30,35)(H,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYKGPNNAONUMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)COC)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClFN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione](/img/structure/B579877.png)

![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)